An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)thiophene
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethyl)thiophene is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to the thiophene ring, makes it a versatile building block for the introduction of the thienylethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details relevant to research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(2-Bromoethyl)thiophene is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on computational predictions.
Table 1: Chemical and Physical Properties of 2-(2-Bromoethyl)thiophene
| Property | Value | Source |
| IUPAC Name | 2-(2-bromoethyl)thiophene | [1] |
| Synonyms | 2-(2-Thienyl)ethyl bromide, Thiophene, 2-(2-bromoethyl)- | [1] |
| CAS Number | 26478-16-0 | [1] |
| Molecular Formula | C₆H₇BrS | [1] |
| Molecular Weight | 191.09 g/mol | [1] |
| Boiling Point | 205.8 ± 15.0 °C (Predicted) | [2] |
| Melting Point | Not available | |
| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Hexane, Methanol (Slightly) | |
| Stability | Light and temperature sensitive. Store in a dark, inert atmosphere, preferably in a freezer under -20°C. |
Synthesis of 2-(2-Bromoethyl)thiophene
A common and effective method for the synthesis of 2-(2-Bromoethyl)thiophene is through the bromination of 2-(2-thienyl)ethanol. The following protocol is adapted from a similar synthesis of 2-bromo-3-(2-hydroxyethyl)thiophene.[3]
Experimental Protocol: Synthesis from 2-(2-thienyl)ethanol
Materials:
-
2-(2-thienyl)ethanol
-
N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(2-thienyl)ethanol (1.0 equivalent) in carbon tetrachloride to create a stirred solution.
-
In several portions over a period of 15 minutes, add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Allow the mixture to stir at room temperature for one hour.
-
After the reaction is complete, remove the succinimide byproduct by filtration.
-
Concentrate the filtrate in vacuo at room temperature to yield 2-(2-Bromoethyl)thiophene as a viscous oil.
Note: Thin-layer chromatography (TLC) and mass spectral analysis can be used to monitor the reaction and confirm the purity of the product.[3]
Figure 1. Workflow for the synthesis of 2-(2-Bromoethyl)thiophene.
Chemical Reactivity
The bromoethyl group in 2-(2-Bromoethyl)thiophene is a versatile functional handle for various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups.
This protocol is based on the general reactivity of bromoalkanes with amines and analogous reactions of other brominated thiophenes.[4]
Materials:
-
2-(2-Bromoethyl)thiophene
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Stirring apparatus
-
Heating apparatus (if necessary)
Procedure:
-
Dissolve 2-(2-Bromoethyl)thiophene (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Suzuki Cross-Coupling Reactions
The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This is a powerful method for constructing more complex molecules.[5]
This protocol is based on established methods for Suzuki cross-coupling reactions involving brominated aromatic compounds.[5]
Materials:
-
2-(2-Bromoethyl)thiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
Stirring and heating apparatus with reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-(2-Bromoethyl)thiophene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Figure 2. Key reaction pathways of 2-(2-Bromoethyl)thiophene.
Safety Information
2-(2-Bromoethyl)thiophene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2-(2-Bromoethyl)thiophene is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution and cross-coupling reactions makes it a valuable tool for the synthesis of a diverse range of thiophene-containing compounds for applications in medicinal chemistry, materials science, and other areas of chemical research. While some of its physical properties are currently based on predictions, the provided experimental protocols for its synthesis and key reactions offer a solid foundation for its use in the laboratory.
References
- 1. 2-(2-Bromoethyl)thiophene | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-(Bromoethyl)thiophene CAS#: 26478-16-0 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
